molecular formula C20H24FN3O3 B5055383 (3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol

(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol

Cat. No. B5055383
M. Wt: 373.4 g/mol
InChI Key: PVIUNUZGAALLMP-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol, commonly known as F13714, is a novel compound that has gained attention due to its potential therapeutic properties. It belongs to the class of furoylpiperidines and has been studied extensively for its applications in various scientific fields.

Mechanism of Action

F13714 acts as a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders. It also has affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. The exact mechanism of action of F13714 is not fully understood, but it is believed to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
F13714 has been shown to modulate the activity of dopamine and serotonin receptors, leading to its therapeutic effects. It has also been shown to reduce inflammation and pain in animal models. In addition, F13714 has been shown to have a favorable pharmacokinetic profile, making it a potential candidate for clinical development.

Advantages and Limitations for Lab Experiments

The advantages of using F13714 in lab experiments include its high selectivity for dopamine D3 and serotonin 5-HT1A receptors, its favorable pharmacokinetic profile, and its potential therapeutic applications in various scientific fields. The limitations of using F13714 in lab experiments include its relatively low solubility in water and its potential side effects, which need to be further studied.

Future Directions

There are several future directions for the study of F13714. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to study its anti-inflammatory and analgesic properties in more detail, with the aim of developing new treatments for chronic pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of F13714 and to identify any potential side effects.

Synthesis Methods

The synthesis of F13714 involves a multi-step process that starts with the reaction of 2-fluorophenylpiperazine with 2-furoyl chloride. This reaction produces an intermediate compound, which is then reacted with (3R*,4R*)-4-hydroxypiperidine to obtain F13714. The purity of the final product is ensured by recrystallization and chromatography techniques.

Scientific Research Applications

F13714 has been studied for its potential therapeutic applications in various scientific fields. It has shown promising results in preclinical studies for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c21-15-4-1-2-5-16(15)22-9-11-23(12-10-22)17-7-8-24(14-18(17)25)20(26)19-6-3-13-27-19/h1-6,13,17-18,25H,7-12,14H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIUNUZGAALLMP-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCN(CC2)C3=CC=CC=C3F)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=C3F)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.